N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
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Overview
Description
“N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . This particular compound has a methyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine” includes a five-membered 1,2,4-oxadiazole ring with an oxygen atom and two nitrogen atoms . The compound also contains a phenyl ring and a methyl group attached to the nitrogen atom .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine and its derivatives have been synthesized using various methods, including the polyphosphoric acid condensation route. This method is high-yielding and efficient for synthesizing such compounds (Shimoga, Shin, & Kim, 2018).
Characterization Techniques
These compounds are characterized using spectroscopic methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques are essential for confirming the structure and properties of the synthesized compounds (Shimoga, Shin, & Kim, 2018).
Bioisostere Applications
- Bioisosteric Replacements: 1,2,4-Oxadiazoles, like those in the structure of N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine, are used as bioisosteres of ester groups. They show potency for dopamine transporters similar to their parent esters, indicating their potential in biochemical applications (Carroll et al., 1993).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties: Certain derivatives of N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine have been evaluated for antimicrobial activities. They exhibit a variable degree of antibacterial and antifungal activities, showcasing their potential in medical applications (Visagaperumal et al., 2010).
Cytotoxicity and Anticancer Potential
- Cytotoxic Agents: Novel derivatives of N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine have been synthesized and tested for anti-tumor potential. Some compounds exhibited comparable or even better cytotoxic activity against various cancer cell lines than reference drugs like doxorubicin, suggesting their potential in cancer therapy (Ramazani et al., 2014).
Future Directions
The future directions for research on “N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine” and similar compounds could involve further exploration of their therapeutic potential. For instance, there is interest in developing boron-based benzoxadiazoles/benzothiadiazoles compounds with promising anticancer activity .
properties
IUPAC Name |
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCOLQGVWQXQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594609 |
Source
|
Record name | N-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl})amine | |
CAS RN |
884507-32-8 |
Source
|
Record name | N-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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